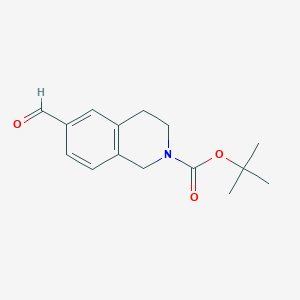

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Description

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a Boc (tert-butoxycarbonyl)-protected tetrahydroisoquinoline derivative with an aldehyde functional group at the 6-position. The Boc group enhances stability and modulates reactivity during synthetic processes, while the aldehyde moiety enables participation in nucleophilic additions, condensations, and cross-coupling reactions . This compound is pivotal in medicinal chemistry for constructing complex alkaloids and bioactive molecules, though its direct pharmacological properties remain less explored compared to analogs with substituents like boronic acids or halogens .

Properties

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBGBZLKOFNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Boc anhydride in the presence of a base to protect the amine group, followed by formylation using reagents such as Vilsmeier-Haack reagent or other formylating agents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

Oxidation: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Reduction: 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Pharmaceutical Development

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is primarily utilized in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have shown significant binding affinity to opioid receptors, suggesting potential applications in developing analgesics and treatments for conditions such as pain and addiction .

- Case Study : A study highlighted the synthesis of compounds that selectively target the kappa opioid receptor, demonstrating the therapeutic potential of tetrahydroisoquinoline derivatives in pain management .

Organic Synthesis

This compound serves as a versatile building block for creating complex organic molecules. It facilitates the design of new compounds with specific biological activities by participating in various chemical reactions such as oxidation, reduction, and substitution .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group to carbonyl conversion | PCC, DMP |

| Reduction | Carbonyl group to hydroxy conversion | NaBH4, LiAlH4 |

| Substitution | Removal of Boc group to yield free amine | TFA |

Neuroscience Research

The structural properties of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde make it valuable for studying neurotransmitter systems. Research indicates that its derivatives can influence neurotransmitter activity, potentially leading to new treatments for mental health conditions .

Biochemical Assays

The compound is employed in biochemical assays to evaluate the efficacy of new drugs. It provides insights into mechanisms of action and therapeutic potential through various testing methods .

Material Science

In material science, this compound can be utilized to develop novel materials with specific properties such as enhanced solubility and stability. These characteristics are crucial for various industrial applications including drug formulation and delivery systems .

Mechanism of Action

The mechanism of action of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The Boc-protected amine group can be deprotected to reveal the free amine, which can then participate in various biochemical reactions. The aldehyde group can also undergo reactions that modify its structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Boc-1,2,3,4-Tetrahydroisoquinoline-6-Boronic Acid

- Structural Difference : Replaces the aldehyde with a boronic acid group.

- Synthesis : Likely involves Miyaura borylation, contrasting with the aldehyde’s oxidation or formylation routes .

- Reactivity : Boronic acid enables Suzuki-Miyaura cross-couplings, whereas the aldehyde participates in condensations (e.g., Wittig, Grignard) .

- Applications : Boronic acid derivatives are widely used in bioconjugation and aryl-aryl bond formation, while aldehydes are versatile intermediates in heterocycle synthesis .

6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

- Structural Difference : Features hydroxy and carboxylic acid groups instead of Boc and aldehyde.

- Properties : Increased polarity enhances aqueous solubility but reduces membrane permeability compared to the Boc-protected aldehyde .

- Bioactivity : Carboxylic acid derivatives often exhibit ionizable properties, influencing binding to targets like enzymes or receptors .

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride

- Structural Difference : Dichloro substituents and a carboxylic acid group; exists as a hydrochloride salt.

- Reactivity : Chlorine atoms enhance electrophilicity, enabling SNAr reactions, while the aldehyde in the target compound offers nucleophilic sites .

- Bioactivity : Chlorinated analogs often show heightened antimicrobial or antitumor activity due to increased lipophilicity and target affinity .

2-Boc-6-Bromo-3,4-Dihydro-1H-Isoquinoline

- Structural Difference : Bromine atom at the 6-position instead of aldehyde.

- Synthesis : Likely involves electrophilic bromination, differing from aldehyde introduction via oxidation .

- Applications : Bromo derivatives are precursors for cross-couplings (e.g., Buchwald-Hartwig), whereas aldehydes are used in reductive aminations .

Methoxy-Substituted Antitumor Tetrahydroisoquinolines

- Structural Difference : Methoxy groups at positions 6 and 7, with a 3,4,5-trimethoxyphenyl substituent .

- Bioactivity : Demonstrated antitumor activity (e.g., MS EI m/z 403), likely due to methoxy groups enhancing DNA intercalation or tubulin binding .

- Synthetic Routes : N-alkylation and epoxide ring-opening steps, contrasting with aldehyde-focused syntheses .

Comparative Data Table

THIQ = Tetrahydroisoquinoline

Key Research Findings

- Reactivity Hierarchy : Aldehydes > boronic acids > halogens in nucleophilic reactions, whereas halogens > aldehydes in electrophilic substitutions .

- Biological Impact : Methoxy and halogen substituents correlate with higher bioactivity than aldehydes, which are typically intermediates .

- Synthetic Flexibility : Boc protection stabilizes intermediates, enabling diverse functionalizations (e.g., bromination, borylation) .

Biological Activity

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article explores the biological activity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is characterized by a tetrahydroisoquinoline core with a Boc (tert-butyloxycarbonyl) protecting group and an aldehyde functional group. The molecular formula is . The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological assays.

The biological activity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to neurotransmitter synthesis, potentially influencing neurological functions .

- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity. This property is particularly relevant in the context of neurodegenerative diseases where receptor dysregulation is common .

Biological Activities

Research indicates that 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde exhibits several biological activities:

- Neuroprotective Effects : Studies have demonstrated that THIQ derivatives can protect neuronal cells from apoptosis. This effect is crucial in developing treatments for neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Properties : Compounds within the THIQ family have shown promise as anticancer agents. For example, derivatives have been developed that target Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells .

- Antiviral Activity : Recent investigations into THIQ derivatives have revealed potential antiviral properties against SARS-CoV-2. Specific compounds demonstrated significant inhibition of viral replication in vitro .

Case Studies

Several studies have investigated the biological activity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and its analogs:

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of various THIQ derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde significantly reduced cell death and increased cell viability compared to control groups .

Case Study 2: Anticancer Activity

In a series of experiments targeting Bcl-2 proteins, 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde exhibited a Ki value of 5.2 µM against Bcl-2 protein. This indicates a strong binding affinity and potential for inducing apoptosis in cancer cells .

Case Study 3: Antiviral Efficacy

Recent research highlighted the antiviral efficacy of THIQ derivatives against SARS-CoV-2. Specifically, one study reported that a related compound achieved an EC50 value of approximately 3.15 μM against the virus in Vero E6 cells .

Structure-Activity Relationship (SAR)

The SAR studies on THIQ analogs emphasize the importance of structural modifications on biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| 1 | No Boc group | Low neuroprotective activity |

| 2 | Presence of Boc | Enhanced stability and neuroprotection |

| 3 | Additional alkyl groups | Increased anticancer potency |

These findings suggest that modifications such as the addition of protective groups or alkyl chains can significantly enhance the biological properties of THIQ derivatives.

Q & A

Q. Basic

- Storage : Maintain airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to light, which may accelerate decomposition .

Advanced

For long-term stability studies, monitor degradation products via LC-MS or ¹H-NMR. Common degradation pathways include:

- Aldehyde oxidation : Formation of carboxylic acid derivatives under aerobic conditions.

- Boc-group cleavage : Acidic or basic conditions may deprotect the amine, requiring pH-neutral storage buffers .

What analytical techniques are most effective for characterizing 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and its intermediates?

Q. Basic

Q. Advanced

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for diastereomers or regioisomers.

- X-ray crystallography : Determine absolute configuration if chiral centers are present .

How can researchers optimize reaction conditions to minimize side products during functionalization of the aldehyde group?

Q. Advanced

- Nucleophilic additions : Use anhydrous conditions and Lewis acids (e.g., Sc(OTf)₃) to suppress aldol condensation.

- Reductive amination : Optimize pH (6–7) and reducing agents (NaBH₃CN vs. NaBH₄) to control imine formation .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require rigorous exclusion of oxygen to prevent aldehyde oxidation .

What strategies resolve contradictions in reported synthetic yields for Boc-protected tetrahydroisoquinoline derivatives?

Advanced

Discrepancies often arise from:

- Impurity profiles : Use HPLC or GC-MS to quantify byproducts (e.g., de-Boc compounds or dimerized aldehydes) .

- Scale effects : Microwaves or flow reactors improve reproducibility at small scales, while batch reactors may suffer from heat/mass transfer limitations .

How should researchers troubleshoot unexpected product formation during alkylation or oxidation steps?

Advanced

Case study: Alkylation of Boc-protected tetrahydroisoquinoline with PhCH₂CH₂Cl in DMF/NaH unexpectedly yielded 2-Boc-dihydropyrrolo[3,2-b]quinolone (92% yield) due to Winterfeldt oxidation. Troubleshooting steps include:

- Mechanistic analysis : Confirm intermediates via in situ IR or reaction quenching followed by LC-MS.

- Control experiments : Test substrate stability under base/solvent conditions without reagents .

What are the key considerations for introducing the aldehyde group into tetrahydroisoquinoline scaffolds without over-oxidation?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.